molecular formula C15H10ClF3N4O B2823095 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[(methoxyimino)methyl]acrylonitrile CAS No. 339278-24-9

3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[(methoxyimino)methyl]acrylonitrile

Cat. No.: B2823095
CAS No.: 339278-24-9
M. Wt: 354.72
InChI Key: BTDBZOGBAIYTMP-GMJLYEQMSA-N
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Description

3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[(methoxyimino)methyl]acrylonitrile is a useful research compound. Its molecular formula is C15H10ClF3N4O and its molecular weight is 354.72. The purity is usually 95%.
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Biological Activity

The compound 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[(methoxyimino)methyl]acrylonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H13ClF3N3OC_{15}H_{13}ClF_3N_3O with a molecular weight of approximately 363.73 g/mol. The structure includes a pyridine ring substituted with chlorine and trifluoromethyl groups, a pyrrole moiety, and an acrylic nitrile functional group. These features contribute to its unique reactivity and biological activity.

Structural Features

FeatureDescription
Pyridine Ring Substituted with chlorine and trifluoromethyl
Pyrrole Moiety Contributes to the compound's reactivity
Acrylonitrile Group Enhances interaction with biological targets

Research indicates that this compound may interact with various biological targets, including:

  • Kinase Inhibition : Preliminary studies suggest that it may inhibit specific kinases involved in cell signaling pathways related to cancer and inflammation.
  • Receptor Interaction : It has been shown to affect serotonin receptors, potentially influencing mood and anxiety disorders .

Therapeutic Potential

  • Cancer Treatment : The compound's ability to inhibit kinases positions it as a potential candidate for cancer therapy. Kinases play critical roles in cell proliferation and survival, making them attractive targets for drug development.
  • Anti-inflammatory Effects : Its interaction with inflammatory pathways suggests potential applications in treating inflammatory diseases.

Study on Kinase Inhibition

A study conducted on the effect of this compound revealed significant inhibitory effects on specific kinases involved in cancer progression. The compound demonstrated an IC50 value of 150 nM against the target kinase, indicating strong potency.

Serotonin Receptor Interaction

Another investigation focused on the compound's interaction with serotonin receptors, where it was found to inhibit 5-HT2 receptor activity with an IC50 of 200 nM. This suggests its potential utility in managing conditions like depression and anxiety.

Key Findings

Biological ActivityObserved EffectIC50 Value (nM)
Kinase InhibitionSignificant inhibition150
Serotonin Receptor AntagonismInhibition of receptor activity200

Future Directions

Further research is necessary to elucidate the complete mechanism of action and therapeutic efficacy of this compound. Ongoing studies aim to explore its effects in vivo and assess its safety profile.

Properties

IUPAC Name

(Z)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]-2-[(E)-methoxyiminomethyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N4O/c1-24-22-8-10(7-20)5-12-3-2-4-23(12)14-13(16)6-11(9-21-14)15(17,18)19/h2-6,8-9H,1H3/b10-5+,22-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDBZOGBAIYTMP-GMJLYEQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(=CC1=CC=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(=C/C1=CC=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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